4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate
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Overview
Description
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group, a formyl group, a nitro group, and a trifluoromethanesulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzaldehyde to introduce the nitro group. This is followed by the formylation of the nitro compound. Finally, the trifluoromethanesulfonate group is introduced using trifluoromethanesulfonic anhydride under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the formyl group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: Used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl trifluoromethanesulfonate: Similar structure but lacks the chloro and formyl groups.
Phenyl trifluoromethanesulfonate: Lacks the nitro, chloro, and formyl groups.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Different alkyl group attached to the trifluoromethanesulfonate moiety.
Uniqueness
4-Chloro-2-formyl-6-nitrophenyl trifluoromethanesulfonate is unique due to the combination of functional groups attached to the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Properties
Molecular Formula |
C8H3ClF3NO6S |
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Molecular Weight |
333.63 g/mol |
IUPAC Name |
(4-chloro-2-formyl-6-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3ClF3NO6S/c9-5-1-4(3-14)7(6(2-5)13(15)16)19-20(17,18)8(10,11)12/h1-3H |
InChI Key |
SMAAECYHFKHFEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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